molecular formula C11H13N5O B13427721 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B13427721
M. Wt: 231.25 g/mol
InChI Key: TZDWMYPNTAWPMV-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of pyrazine derivatives with appropriate isopropyl-substituted pyrazole intermediates. One common method involves the use of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a starting material. This compound is reacted with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyrazine rings

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13N5O/c1-7(2)16-10(11(12)17)5-8(15-16)9-6-13-3-4-14-9/h3-7H,1-2H3,(H2,12,17)

InChI Key

TZDWMYPNTAWPMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C(=O)N

Origin of Product

United States

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